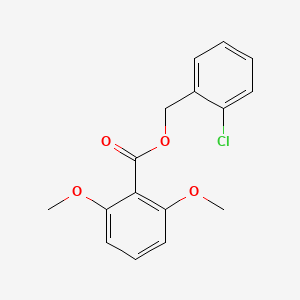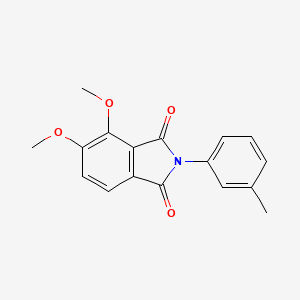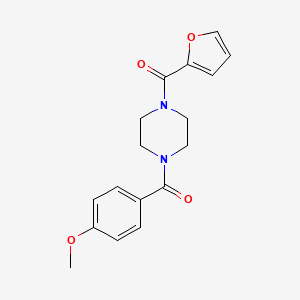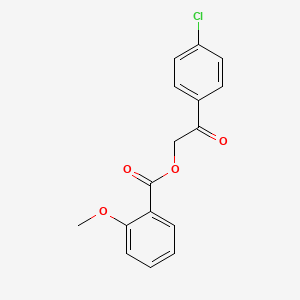![molecular formula C18H18N2O3S B6141612 N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which are involved in the signaling pathways that regulate the immune system. BMS-986142 has been developed as a potential therapeutic for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mechanism of Action
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate the immune system. Specifically, TYK2 is involved in the signaling pathway for type I interferons, which are cytokines that play a key role in the immune response to viral infections. By inhibiting TYK2, this compound reduces the activity of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for TYK2, with minimal off-target effects. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity. In addition to its effects on the immune system, this compound has also been shown to have some activity against certain cancer cell lines, although this has not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is its high degree of selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its well-tolerated nature, which makes it a potentially safe therapeutic for autoimmune diseases. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine. One direction is to further study its efficacy in preclinical models of autoimmune diseases, with a focus on optimizing dosing and treatment regimens. Another direction is to study its safety and efficacy in human clinical trials, with a focus on identifying potential side effects and assessing its therapeutic potential in humans. Finally, there is potential to explore its activity against cancer cell lines further, with a focus on identifying potential therapeutic applications in cancer treatment.
Synthesis Methods
The synthesis of N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine involves several steps, starting from commercially available starting materials. The key step is the formation of the oxazole ring, which is achieved through a condensation reaction between a ketone and an amine. The benzyl and sulfonyl groups are then introduced through standard organic synthesis techniques. The final product is obtained as a white solid, with a purity of over 99%.
Scientific Research Applications
N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with this compound led to a significant reduction in skin inflammation and scaling. In a mouse model of inflammatory bowel disease, this compound improved disease symptoms and reduced intestinal inflammation. These results suggest that this compound has potential as a therapeutic for these diseases.
properties
IUPAC Name |
N-benzyl-2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-10-16(11-9-13)24(21,22)18-17(23-14(2)20-18)19-12-15-6-4-3-5-7-15/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCOWDPBDDSINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)


